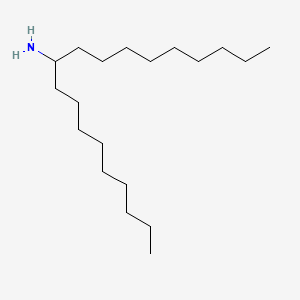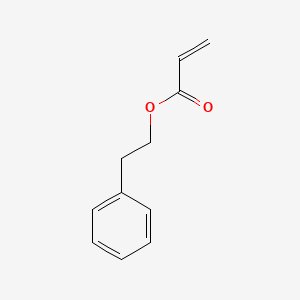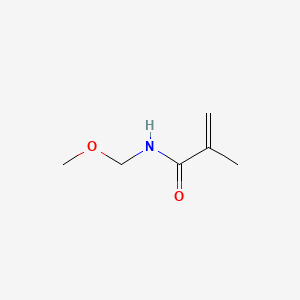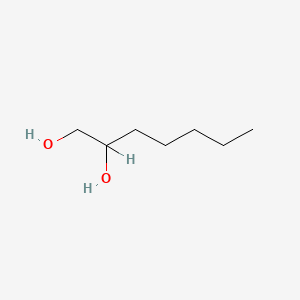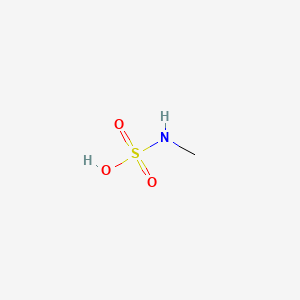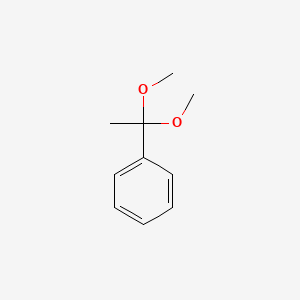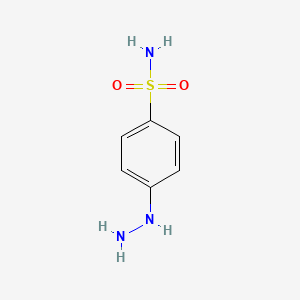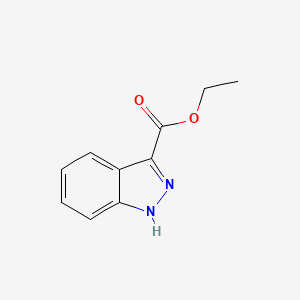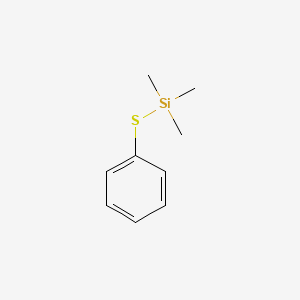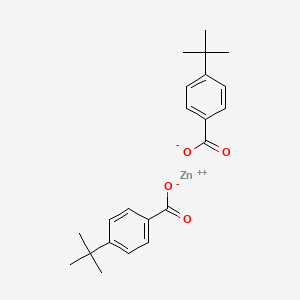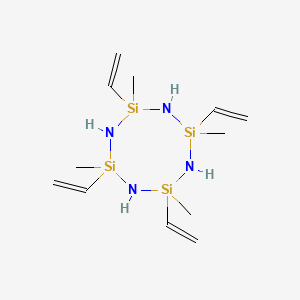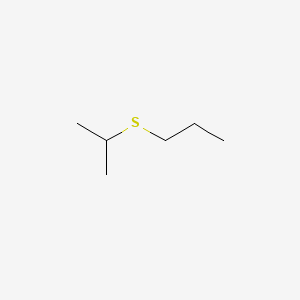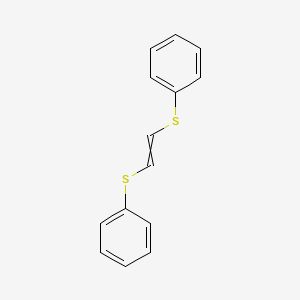
1,2-双(苯硫基)乙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(phenylthio)ethylene is an organic compound with the molecular formula C14H12S2. It is characterized by the presence of two phenylthio groups attached to an ethylene backbone. This compound exists as a mixture of cis and trans isomers and is known for its interesting chemical properties and reactivity.
科学研究应用
1,2-Bis(phenylthio)ethylene has several scientific research applications:
Chemistry: It is used as a model compound to study cis-trans isomerization and radical reactions.
Biology and Medicine:
Industry: The compound’s reactivity makes it useful in the synthesis of other organic compounds and materials.
作用机制
Mode of Action
The mode of action of 1,2-Bis(phenylthio)ethylene involves the cis-trans isomerization induced by benzenethiyl radicals . This process involves the exchange of phenylthio groups .
Biochemical Pathways
The compound’s interaction with benzenethiyl radicals suggests it may influence pathways involving these radicals .
Result of Action
The result of the action of 1,2-Bis(phenylthio)ethylene is the isomerization of the compound and the exchange of phenylthio groups . The cis/trans ratio of this olefin is 55–58/45–42 at the completion of the reaction .
Action Environment
The action of 1,2-Bis(phenylthio)ethylene can be influenced by environmental factors such as temperature . For instance, the rate constants for the isomerization and the exchange are 2.08±0.22×10 −5 sec −1 and 2.03±0.26×10 −5 sec −1 at 50°C, respectively .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(phenylthio)ethylene can be synthesized through various methods. One common synthetic route involves the reaction of phenyl vinyl sulfide with bromine to form 1-bromovinyl phenyl sulfide, which is then treated with sodium hydroxide and a phase-transfer catalyst to yield 1,2-bis(phenylthio)ethylene .
Industrial Production Methods
Industrial production methods for 1,2-bis(phenylthio)ethylene are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
1,2-Bis(phenylthio)ethylene undergoes various chemical reactions, including:
Isomerization: The compound can undergo cis-trans isomerization induced by benzenethiyl radicals.
Substitution: It can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions
Isomerization: Benzenethiyl radicals are commonly used to induce cis-trans isomerization.
Substitution: Electrophilic reagents such as bromine can react with 1,2-bis(phenylthio)ethylene under mild conditions.
Major Products Formed
Isomerization: The major products are the cis and trans isomers of 1,2-bis(phenylthio)ethylene.
Substitution: Depending on the electrophile used, various substituted derivatives of 1,2-bis(phenylthio)ethylene can be formed.
相似化合物的比较
Similar Compounds
1,2-Bis(methylthio)ethylene: Similar in structure but with methylthio groups instead of phenylthio groups.
1,2-Bis(phenylthio)ethane: Similar but with an ethane backbone instead of ethylene.
Uniqueness
1,2-Bis(phenylthio)ethylene is unique due to its ability to undergo cis-trans isomerization and its reactivity with radicals. The presence of phenylthio groups also imparts distinct chemical properties compared to similar compounds.
属性
CAS 编号 |
23528-44-1 |
|---|---|
分子式 |
C14H12S2 |
分子量 |
244.4 g/mol |
IUPAC 名称 |
[(Z)-2-phenylsulfanylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H12S2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-12H/b12-11- |
InChI 键 |
UHGSEDVQATYWGI-QXMHVHEDSA-N |
SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
手性 SMILES |
C1=CC=C(C=C1)S/C=C\SC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)SC=CSC2=CC=CC=C2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cis-trans isomerization of 1,2-Bis(phenylthio)ethylene in the presence of thiyl radicals?
A1: Research has shown that benzenethiyl radicals can induce both cis-trans isomerization and phenylthio group exchange in 1,2-Bis(phenylthio)ethylene. [] Interestingly, the final cis/trans ratio of the compound differs depending on whether the reaction is initiated by thiyl radicals or iodine. This suggests that the final isomeric composition is governed by kinetic factors when thiyl radicals are involved. [] This insight is valuable for understanding the reactivity of this compound and its potential applications in radical-mediated reactions.
Q2: How does the presence of the phenylthio groups in 1,2-Bis(phenylthio)ethylene influence its interaction with DNA?
A2: While 1,2-Bis(phenylthio)ethylene itself has not been directly studied for its DNA interaction, closely related thiophenyl esters, specifically p-hydroxycinnamic-thiophenyl ester and p-N,N-dimethylaminocinnamic-thiophenyl ester, exhibit notable changes in their chromophoric and fluorophoric properties upon interaction with calf-thymus DNA. [] This suggests that the phenylthio moiety could play a role in mediating interactions with biomacromolecules like DNA. Further research focusing on 1,2-Bis(phenylthio)ethylene is needed to confirm this hypothesis.
Q3: How does the reactivity of 1-alkyl-2-(phenylthio)vinyl radicals differ from their 1-phenyl-2-(phenylthio)vinyl counterparts in reactions with benzenethiol and diphenyl disulfide?
A3: Studies have shown that the reactivity of these vinyl radicals is heavily influenced by the substituent at the 1-position. 1-Alkyl-2-(phenylthio)vinyl radicals readily react with benzenethiol, forming a mixture of (E)- and (Z)-vinyl sulfide adducts. The ratio of these isomers depends on the steric hindrance of the alkyl substituent. [] Conversely, 1-phenyl-2-(phenylthio)vinyl radicals demonstrate a preference for trans-stereoselective addition of benzenethiol or diphenyl disulfide. This selectivity is attributed to a bonding interaction between the unpaired electron and the adjacent sulfur atom, hindering attack from the cis side. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


